5-(2,2,2-trifluoroethyl)pyridin-3-ol
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Overview
Description
5-(2,2,2-Trifluoroethyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a trifluoroethyl group at the 5-position and a hydroxyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Direct Substitution: One common method involves the direct substitution of a pyridine derivative with a trifluoroethyl group. This can be achieved using reagents such as trifluoroethyl halides in the presence of a base.
Reductive Amination: Another approach is reductive amination, where a pyridine derivative is reacted with a trifluoroethylamine under reducing conditions.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be further oxidized to produce pyridine-3-one derivatives.
Reduction: The pyridine ring can undergo reduction reactions, leading to the formation of pyridine-3-ol derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, and chromium(VI) oxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Various halides, amines, and alcohols can be used as nucleophiles in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-3-one derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Chemistry:
Catalyst: Used as a catalyst or ligand in organic synthesis reactions.
Solvent: Employed as a solvent in various chemical reactions due to its unique polarity and stability.
Biology:
Protein Study: Utilized in the study of protein structure and function, particularly in the context of protein-peptide interactions.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical research.
Medicine:
Drug Development: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases involving pyridine receptors.
Bioactive Compound: Studied for its bioactive properties and possible therapeutic applications.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic and optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity and stability, while the hydroxyl group facilitates interactions with biological molecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the pyridine ring.
3-Hydroxypyridine: Similar in having a hydroxyl group on the pyridine ring but lacks the trifluoroethyl group.
Trifluoromethylpyridine: Similar in having a trifluoromethyl group on the pyridine ring but lacks the hydroxyl group.
Uniqueness: 5-(2,2,2-Trifluoroethyl)pyridin-3-ol is unique due to the combination of the trifluoroethyl group and the hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
CAS No. |
2763776-95-8 |
---|---|
Molecular Formula |
C7H6F3NO |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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